molecular formula C24H23BrN4 B11218216 7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218216
M. Wt: 447.4 g/mol
InChI Key: IQETZPNQDXLXLJ-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide.

    Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for biological studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industry, the compound may find applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine may impart unique chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C24H23BrN4

Molecular Weight

447.4 g/mol

IUPAC Name

7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23BrN4/c1-17-11-13-28(14-12-17)23-22-21(18-5-3-2-4-6-18)15-29(24(22)27-16-26-23)20-9-7-19(25)8-10-20/h2-10,15-17H,11-14H2,1H3

InChI Key

IQETZPNQDXLXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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